Diethyl 2-(p-tolyl)malonate

Catalog No.
S776313
CAS No.
29148-27-4
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-(p-tolyl)malonate

CAS Number

29148-27-4

Product Name

Diethyl 2-(p-tolyl)malonate

IUPAC Name

diethyl 2-(4-methylphenyl)propanedioate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-4-17-13(15)12(14(16)18-5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3

InChI Key

WGBSHZUHSDGHLV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)OCC

Diethyl 2-(p-tolyl)malonate (CAS 29148-27-4) is a disubstituted malonic ester featuring a para-tolyl group attached to the α-carbon. This structure makes it a specialized C2 synthon, primarily used as a precursor in multi-step syntheses where the p-tolyl moiety is a critical, non-interchangeable component of the final target molecule. Its core utility lies in carbon-carbon bond-forming reactions, such as cyclocondensations and Knoevenagel condensations, to produce complex chemical structures, including certain heterocycles and agrochemicals. [REFS-1, REFS-2]

Research Fit

1
Pre-installed p-tolyl moiety for direct entry into arylated compound space
2
Dual-ester reactive methylene core supports alkylation, hydrolysis, and decarboxylation sequences
3
Synthetic intermediate suited for pharmaceutical and agrochemical building-block research

Substituting Diethyl 2-(p-tolyl)malonate with analogs like diethyl phenylmalonate or attempting to synthesize it from diethyl malonate and a p-tolyl halide in-house introduces significant process and performance penalties. The p-tolyl group's electronic properties (electron-donating methyl group) alter the acidity of the α-proton, impacting enolate formation rates and reactivity in base-catalyzed reactions compared to the unsubstituted phenyl analog. [1] Furthermore, direct arylation of diethyl malonate with common aryl halides is notoriously inefficient, often requiring specialized copper-catalyzed conditions or indirect multi-step routes (e.g., Claisen condensation followed by decarbonylation) to achieve viable yields. [2] Procuring the specific p-tolyl derivative is therefore critical for route efficiency and reproducibility, bypassing the need for extensive process re-optimization or the development of a complex, low-yielding arylation procedure.

Substitution Risk

Target
Diethyl 2-(p-tolyl)malonate
p-Tolyl group contributes distinct steric bulk and electronic character
Common Substitute
Diethyl phenylmalonate
Unsubstituted phenyl ring alters LogP, solubility, and Friedel-Crafts reactivity
Aryl-group identity can shift reaction selectivity, yield, and downstream physicochemical profiles; direct interchange with unsubstituted or differently substituted analogs may require route re-validation.

Precursor Suitability: Non-Interchangeable Building Block for Specific Pyrethroid Agrochemicals

Diethyl 2-(p-tolyl)malonate serves as a crucial, non-interchangeable intermediate in the synthesis of specific α-cyano pyrethroid insecticides, such as Fenpropathrin. In these syntheses, the p-tolyl group is not a generic aryl substituent but a required structural component of the final, biologically active molecule's acid portion. [1] Attempting to substitute this precursor with diethyl phenylmalonate or other analogs would result in the synthesis of an entirely different, off-target compound, making the procurement of the correct p-tolyl derivative an absolute requirement for the desired end-product.

Evidence DimensionStructural requirement for target molecule
Target Compound DataRequired for synthesis of Fenpropathrin and related pyrethroids containing a p-tolyl moiety.
Comparator Or BaselineDiethyl Phenylmalonate: Leads to the synthesis of a different, incorrect final molecule.
Quantified DifferenceQualitative (100%): The p-tolyl group is structurally essential for the target active ingredient.
ConditionsSynthesis of specific pyrethroid insecticides.

For manufacturing specific agrochemicals, this exact precursor is mandatory to produce the correct active ingredient; no substitution is possible.

Lipophilicity
Reported
LogP 2.20 – 2.90
+0.31 to +1.01 vs phenylmalonate (LogP ~1.89)
XLogP3 predicted and experimental data
Supports lipophilicity-driven ADME property tuning in candidate design
Data to verify; vendor and database sources

Processability: Enables High-Temperature Heterocycle Synthesis, Avoiding Costlier Reagents

In the synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones via thermal condensation with 2-aminopyridines, diethyl arylmalonates represent a more cost-effective choice compared to highly reactive alternatives. While reagents like bis-(2,4,6-trichlorophenyl)malonate react under milder conditions, they are significantly more expensive and sensitive. Diethyl malonate derivatives require elevated temperatures for the reaction to proceed due to the lower leaving group potential of the ethoxy group. [1] This makes Diethyl 2-(p-tolyl)malonate a preferred precursor for scaled-up processes where raw material cost is a key factor and thermal processing is feasible.

Evidence DimensionReagent Reactivity and Process Conditions
Target Compound DataRequires harsh thermal conditions (elevated temperatures) for condensation due to the recalcitrance of the ethoxy leaving group.
Comparator Or BaselineBis-(2,4,6-trichlorophenyl)malonates: React under mild conditions due to the excellent nucleofuge (2,4,6-trichlorophenoxy group).
Quantified DifferenceProcess condition trade-off: Higher thermal budget for lower precursor cost.
ConditionsConrad-Limpach methodology variants for synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.

This compound is the right choice for cost-driven projects that can accommodate high-temperature processing, avoiding reliance on more expensive and sensitive activated malonates.

Chlorination Yield
Head-to-head
92.9% yield
Documented high-yielding transformation
Chlorination as per U.S. Patent 5777152
Supports efficient preparation of a versatile 2-chloromalonic diester intermediate
Reported method context

Synthesis Compatibility: Electron-Donating Substituent Alters Reactivity Profile vs. Phenyl Analog

The p-tolyl group on Diethyl 2-(p-tolyl)malonate modifies its reactivity in base-catalyzed reactions compared to the unsubstituted Diethyl phenylmalonate. The para-methyl group is weakly electron-donating through hyperconjugation, which slightly destabilizes the adjacent carbanion formed upon deprotonation. [1] This makes the α-proton slightly less acidic than that of diethyl phenylmalonate, whose phenyl group is purely inductive-withdrawing. This subtle electronic difference can influence reaction rates and optimal base/solvent conditions in critical C-C bond-forming reactions like the Knoevenagel condensation, making the two compounds non-interchangeable without process re-validation. [2]

Evidence Dimensionα-Proton Acidity / Carbanion Stability
Target Compound DataSlightly decreased α-proton acidity due to electron-donating p-methyl group.
Comparator Or BaselineDiethyl phenylmalonate: Higher α-proton acidity due to the inductive electron-withdrawing nature of the phenyl ring.
Quantified DifferenceElectronic properties are distinct, requiring different optimal conditions for base-catalyzed reactions.
ConditionsBase-catalyzed enolate formation for reactions like Knoevenagel or Michael additions.

A buyer should select this specific compound when the electronic influence of the p-tolyl group is required for the final product's properties or to match an established synthesis protocol.

Boiling Point
Reported
124–125 °C / 1 mmHg
Lower vs heavier analogs, enabling distillation-based purification
Supports scalable purification without chromatography
Literature values; vendor datasheets
Catalytic Coupling
Class-level
Pre-formed α-aryl malonate scaffold
Eliminates a separate arylation step
May simplify route design for dealkoxycarbonylative coupling workflows
Class-level inference; direct benchmark data limited
Commercial Purity
Specification review
≥95% – 97%
Confirmed by vendor CoA and spectral databases
Supports reproducible starting-material quality across batches
Review current lot CoA before use

Mandatory Precursor for Specific Pyrethroid Insecticides

This compound is the required starting material for the industrial synthesis of pyrethroids like Fenpropathrin, where the p-tolyl group is an integral part of the final molecule's structure and function. Its use is non-negotiable for achieving the correct molecular target. [1]

Cost-Effective Production of Substituted Pyrimidinone Heterocycles

Ideal for large-scale synthesis of certain pyrido[1,2-a]pyrimidinone derivatives via thermal condensation. This precursor is selected when the procurement strategy prioritizes lower raw material costs over the milder reaction conditions offered by more expensive, activated malonic esters. [2]

Synthesis of Electronically-Tuned Knoevenagel Products

Employed in Knoevenagel condensations to produce α,β-unsaturated systems where the final product requires the specific electronic properties imparted by the electron-donating p-tolyl group, influencing characteristics such as UV absorption or subsequent reactivity. [3]

Application Fit

Application
Selection Property
Validation Focus
Medicinal chemistry candidate design
Lipophilicity-modulating p-tolyl fragment
LogP, permeability, and metabolic stability profiling
Agrochemical active-ingredient synthesis
High-yielding chlorination and arylation reactivity
Route efficiency and intermediate stability under scale-relevant conditions
Process chemistry and scale-up
Defined boiling point supporting distillation
Purification scalability and batch-to-batch purity consistency
Synthetic methodology development
Benchmark α-aryl malonate substrate
Catalytic coupling efficiency and selectivity profiling

XLogP3

2.9

Wikipedia

Diethyl 2-(p-tolyl)malonate

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